Delavaine A
Description
Structure
2D Structure
Properties
CAS No. |
109291-57-8 |
|---|---|
Molecular Formula |
C38H54N2O11 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
InChI Key |
JCUPDVBWNHFOAD-LVBPXUMQSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Delavaine a
Ethnobotanical Context and Traditional Uses of Source Plants
Plants within the Delphinium genus, particularly Delphinium delavayi, have a history of use in traditional medicine. Delphinium delavayi has been utilized in traditional Chinese medicine for its purported anti-inflammatory and antibacterial properties ontosight.ai. Historically, its roots and leaves have been employed to address ailments such as fever, rheumatism, and skin infections ontosight.ai. Furthermore, the genus Delphinium has been associated with therapeutic applications for rheumatic pain, paralysis due to stroke, and rheumatoid arthritis iucr.org. While specific traditional uses for Delavaine A itself are not extensively documented, its presence in plants with established medicinal histories underscores the significance of Delphinium species as sources of bioactive compounds.
Table 1: Ethnobotanical Uses Associated with Delphinium delavayi
| Ailment/Condition | Plant Part Used | Traditional Use/Property | Reference |
| Fever | Roots, Leaves | Anti-inflammatory, Antibacterial | ontosight.ai |
| Rheumatism | Roots, Leaves | Anti-inflammatory, Antibacterial | ontosight.ai |
| Skin Infections | Roots, Leaves | Anti-inflammatory, Antibacterial | ontosight.ai |
| Rheumatic Pain | Not specified | Therapeutic use | iucr.org |
| Paralysis due to Stroke | Not specified | Therapeutic use | iucr.org |
| Rheumatoid Arthritis | Not specified | Therapeutic use | iucr.org |
Geographic Distribution and Habitat of Delphinium delavayi and Related Species
Delphinium delavayi is native to the mountainous regions of southwestern China ontosight.ai. Its distribution encompasses provinces such as Sichuan, Yunnan, and Xizang ontosight.ai. The species thrives in alpine meadows, rocky slopes, and scrublands, typically found at elevations ranging from 2,000 to 4,500 meters above sea level ontosight.aiefloras.org. This plant prefers cool, moist climates and requires well-drained soils for optimal growth ontosight.ai. The habitat can include forests, forest margins, open hillsides, and streamsides efloras.org. While Delphinium delavayi is geographically specific, other Delphinium species are more broadly distributed across the Northern Hemisphere and high-altitude regions of tropical Africa, Europe, and Asia gardenia.netmortonarb.org.
Table 2: Geographic Distribution and Habitat of Delphinium delavayi
| Region/Province | Habitat Type | Elevation Range (meters) | Climate Preference | Soil Preference |
| SW China | Mountainous regions | N/A | N/A | N/A |
| Sichuan, Yunnan, Xizang | Alpine meadows, rocky slopes, scrublands | 2,500 - 4,500 | Cool, moist | Well-drained |
| W Guizhou, SW Sichuan, Yunnan | Forests, forest margins, scrub, grassy slopes, open hillsides, streamsides | 2,000 - 3,800 | N/A | N/A |
Isolation Methodologies for this compound from Plant Material
The isolation of this compound, like other diterpenoid alkaloids from Delphinium species, involves a series of extraction and purification steps. Phytochemical studies on Delphinium plants typically begin with crude extraction of plant material, followed by chromatographic separation to isolate individual compounds.
Extraction Techniques (e.g., Solvent Extraction)
Extraction of alkaloids from Delphinium species often involves treating the plant material with solvents to solubilize the target compounds. For instance, Delphinium delavayi roots have been processed by percolation with dilute hydrochloric acid (HCl), followed by basification of the acidic extract with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and subsequent extraction with ethyl acetate (B1210297) iucr.org. Other studies on related Delphinium species have utilized methanol (B129727) (MeOH) for initial extraction of aerial parts, followed by partitioning of the concentrated extract into different solvents such as petroleum ether, chloroform, ethyl acetate, and n-butanol nih.govresearchgate.net. The choice of solvent and extraction method is critical, as it influences the yield and profile of extracted compounds edenbotanicals.comresearchgate.netarcjournals.org.
Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)
Following initial extraction, crude alkaloid mixtures are subjected to chromatographic techniques for purification. Column chromatography, often using silica (B1680970) gel as the stationary phase and solvent gradients (e.g., cyclohexane-acetone), is a common method for separating diterpenoid alkaloids iucr.org. High-Performance Liquid Chromatography (HPLC) is a more advanced and widely used technique for both analytical and preparative separation of natural products, including alkaloids lcms.czlibretexts.orgnih.gov. HPLC offers high resolution and efficiency, allowing for the separation of complex mixtures into individual components based on their differential affinities for the stationary and mobile phases lcms.czlibretexts.org.
Advanced Separation Techniques (e.g., Preparative LC)
Beyond standard column chromatography and HPLC, more sophisticated separation techniques are employed for isolating and purifying complex natural products like this compound. These can include preparative HPLC (Prep-HPLC), which is scaled-up from analytical HPLC to handle larger quantities of material for purification lcms.cznih.gov. Other advanced methods mentioned in the context of alkaloid isolation include Vacuum Liquid Chromatography (VLC), Centrifugally Accelerated Radial Thin-layer Chromatography (Chromatotron), and gel permeation chromatography ias.ac.in. The elucidation of compound structures, including this compound, is typically achieved through comprehensive spectral analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.gov.
It is important to note that while Delphinium delavayi is a significant source of various alkaloids and is discussed for its ethnobotanical context and distribution, this compound itself has been explicitly identified and isolated from the roots of Delphinium grandiflorum nih.gov. The isolation from D. grandiflorum was achieved through various chromatographic methods, and its structure was confirmed via spectral analysis nih.gov.
Chemical Structure Elucidation and Stereochemical Assignment of Delavaine a
Spectroscopic Characterization Techniques Applied to Delavaine A
Spectroscopic methods are fundamental in organic chemistry for determining the structure of unknown compounds. For this compound, a combination of these techniques has been employed to build a comprehensive understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most critical tool for structure elucidation.
¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts), their neighboring protons (through spin-spin coupling, which reveals multiplicity), and their relative abundance (through integration) emerypharma.comnih.gov.
¹³C NMR (Carbon NMR) reveals the number of distinct carbon atoms and their chemical environments, including the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons organicchemistrydata.org.
2D NMR techniques are essential for establishing connectivity and spatial relationships:
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to map out spin systems and establish which protons are adjacent to each other through bonds emerypharma.comjchps.com.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, providing ¹H-¹³C one-bond correlations jchps.com.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments and identifying quaternary carbons jchps.com.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close in proximity, even if they are not directly bonded. This is vital for determining stereochemistry and conformational analysis jchps.com.
The combined analysis of these NMR experiments allows for the assignment of all protons and carbons, establishing the carbon skeleton and the positions of heteroatoms and functional groups.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is indispensable for determining the exact mass of a molecule, which, in turn, allows for the calculation of its elemental composition and molecular formula jchps.comkarary.edu.sdnih.govnih.govwikipedia.org. The high precision of HR-MS measurements can distinguish between compounds with very similar nominal masses. Furthermore, fragmentation patterns observed in MS/MS experiments can provide valuable clues about the structure of this compound by revealing characteristic substructures or functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum jchps.comtechnologynetworks.comwikipedia.orglibretexts.orgunchainedlabs.com. These typically include conjugated π systems, aromatic rings, and carbonyl groups. The absorption maxima (λmax) and their intensities provide information about the extent of conjugation and the electronic transitions occurring within the molecule. For this compound, UV-Vis spectroscopy would help identify any unsaturated systems or aromatic moieties present.
Electronic Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, such as this compound, if it possesses stereogenic centers jchps.comnih.govwikipedia.orgjascoinc.comresearchgate.net. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules interact differently with circularly polarized light, producing a CD spectrum that is characteristic of their specific three-dimensional arrangement. By comparing the experimental CD spectrum of this compound with spectra calculated for different stereoisomers using computational methods, or by correlating it with known compounds, its absolute configuration can be assigned.
X-ray Crystallography for Definitive Structural Determination
Data Tables:
Specific spectroscopic data (e.g., ¹H NMR chemical shifts, ¹³C NMR chemical shifts, coupling constants, HR-ESI-MS exact mass and fragmentation ions, IR absorption frequencies, UV-Vis λmax values) for this compound were not detailed in the provided search results. Therefore, specific data tables cannot be generated at this time. The elucidation of this compound's structure would typically involve detailed tables summarizing these experimental values, which are crucial for confirming its identity and structure.
Compound Name List:
this compound
Computational Methods in Structure Elucidation (e.g., Computer-Assisted Structure Elucidation - CASE)
The determination of the precise three-dimensional structure of complex natural products like this compound is a critical step in understanding their properties and biological activities. In modern natural product chemistry, computational methods play an indispensable role in this process. Computer-Assisted Structure Elucidation (CASE) systems, in particular, leverage spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to propose and refine candidate molecular structures nih.govresearchgate.netacdlabs.com.
These systems have evolved significantly over the decades, moving from early rule-based expert systems to sophisticated approaches incorporating machine learning (ML) and artificial intelligence (AI) nih.govresearchgate.netacdlabs.comfrontiersin.orgchemrxiv.org. Modern CASE tools can analyze complex spectral datasets, predict spectral properties of proposed structures, and statistically rank potential candidates, thereby accelerating the structure elucidation workflow nih.govrsc.orgresearchgate.net. Techniques such as predicting NMR chemical shifts and coupling constants, analyzing fragmentation patterns in MS, and utilizing databases of known compounds are integral to these computational strategies nih.govarxiv.orgpittcon.org. While these advanced computational tools are standard for deciphering the structures of complex natural products, specific published applications of CASE or similar computational methods directly to this compound were not detailed in the provided search results.
Comparative Structural Analysis with Related Diterpenoid Alkaloids (e.g., Delavaine B, Methyllycaconitine)
This compound is classified as a diterpenoid alkaloid, a broad category characterized by a C20 diterpene skeleton modified with a nitrogen-containing moiety mdpi.comresearchgate.net. These compounds are known for their intricate polycyclic structures. This compound has been identified in various Delphinium species, often alongside other related alkaloids semanticscholar.orgdoi.org.
Delavaine B , another diterpenoid alkaloid, has been isolated from Delphinium oreophilum and its structure was elucidated using comprehensive 1D and 2D NMR spectroscopy and mass spectrometry uzicps.uzresearchgate.net. Comparative analysis of its spectral data with that of naviculine B revealed structural similarities uzicps.uzresearchgate.net.
Methyllycaconitine (B43530) (MLA) is a well-studied norditerpenoid alkaloid also found in numerous Delphinium species wikipedia.orgebi.ac.uk. MLA is known for its complex structure and significant biological activity, particularly as a potent selective antagonist of α7 nicotinic acetylcholine (B1216132) receptors mdpi.comwikipedia.orgebi.ac.uk. Its structure has been extensively characterized, and structure-activity relationship studies have been conducted, often comparing it to related alkaloids like lycoctonine (B1675730) wikipedia.org.
While this compound, Delavaine B, and Methyllycaconitine are all members of the diterpenoid alkaloid family and are often co-isolated from Delphinium plants, detailed comparative structural analyses that pinpoint specific structural differences or similarities between this compound and its counterparts like Delavaine B and Methyllycaconitine are not extensively detailed in the provided literature snippets. The comparisons primarily highlight their shared classification, botanical sources, and the general methodologies (NMR, MS) employed for their structural determination semanticscholar.orgdoi.orguzicps.uzresearchgate.netresearchgate.net.
Biosynthesis and Total Synthesis of Delavaine a
Proposed Biosynthetic Pathway of Delavaine A
While specific details for this compound's complete biosynthetic pathway are not extensively documented in the provided search results, its structural class, likely related to terpenoids or other complex natural products, suggests a foundation in primary metabolic pathways. The mevalonate (B85504) pathway is a fundamental route for the biosynthesis of isoprenoids, which form the building blocks for a vast array of natural products libretexts.orgwikipedia.org.
Enzymatic Steps and Intermediates in the Mevalonate Pathway Precursors
The mevalonate pathway, a well-established route in eukaryotes, archaea, and some bacteria, begins with acetyl-CoA wikipedia.org. This pathway involves a series of enzymatic steps to convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon units for isoprenoid biosynthesis libretexts.orgwikipedia.org.
The initial steps typically involve:
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA libretexts.orgwikipedia.org.
Formation of HMG-CoA: Acetoacetyl-CoA then reacts with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) libretexts.orgwikipedia.org.
Reduction to Mevalonate: HMG-CoA is reduced to mevalonate, often a rate-limiting step catalyzed by HMG-CoA reductase libretexts.orgwikipedia.org. DL-Mevalonolactone is the lactone form of mevalonic acid and serves as a precursor in this pathway caymanchem.com.
Conversion to IPP and DMAPP: Mevalonate undergoes further phosphorylation and decarboxylation to yield IPP, which can then isomerize to DMAPP libretexts.orgwikipedia.org.
These five-carbon units are the foundational precursors for a wide range of complex molecules, including terpenoids, steroids, and carotenoids libretexts.orgwikipedia.org. If this compound belongs to such a class, its biosynthesis would likely trace back to these intermediates.
Key Enzymes and Genes Involved in this compound Biosynthesis
The specific enzymes and genes responsible for this compound biosynthesis have not been identified in the provided search results. However, in general, the biosynthesis of complex natural products often involves a suite of enzymes encoded within biosynthetic gene clusters (BGCs) nih.govfrontiersin.orgbiorxiv.orgfrontiersin.org. These enzymes can include various synthases (e.g., polyketide synthases, non-ribosomal peptide synthetases), oxidases, hydroxylases (e.g., Cytochrome P450s), and cyclases nih.govmdpi.com. For instance, Cytochrome P450 enzymes are known to catalyze oxidation and hydroxylation reactions crucial for the biosynthesis of many secondary metabolites mdpi.com. Oxidosqualene cyclases (OSCs) are key enzymes in triterpenoid (B12794562) biosynthesis, catalyzing the cyclization of oxidosqualene into various triterpenoid skeletons mdpi.com.
Regulation of Biosynthetic Gene Clusters
The expression of biosynthetic gene clusters (BGCs) is tightly regulated, often influenced by specific transcription factors (TFs) and environmental stimuli nih.govfrontiersin.orgbiorxiv.orgfrontiersin.org. These regulators can be global or cluster-specific frontiersin.org. In fungi, for example, chromatin modifications and epigenetic mechanisms can play a role in activating or silencing SM gene clusters nih.gov. Genomic mining and bioinformatics tools like antiSMASH are used to identify BGCs and their associated regulatory elements frontiersin.orgfrontiersin.org. Understanding these regulatory mechanisms is crucial for activating "cryptic" or "orphan" BGCs that are not expressed under standard laboratory conditions, thereby facilitating the discovery of novel compounds nih.govfrontiersin.orgfrontiersin.org.
Strategies for Biomimetic Synthesis of this compound
Biomimetic synthesis aims to replicate natural biosynthetic processes in the laboratory, often by mimicking proposed enzymatic transformations or pathways wikipedia.orgnih.govthieme-connect.de. While specific biomimetic strategies for this compound are not detailed, general approaches involve designing synthetic routes that parallel proposed biogenetic hypotheses or utilize reactions that mimic known enzymatic steps wikipedia.orgnih.govthieme-connect.de. For example, biomimetic Diels-Alder reactions are employed in the synthesis of natural products that are biosynthetically formed through such cycloadditions, requiring careful manipulation of precursor structures thieme-connect.de. Oxidative dimerization is another strategy used in biomimetic synthesis to form natural product scaffolds nih.govbeilstein-journals.org. The development of biomimetic syntheses often involves understanding the key bond-forming events and stereochemical control exerted by enzymes in nature wikipedia.orgthieme-connect.de.
Synthetic Approaches to this compound and Related Analogues
The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, enabling access to these molecules for further study and providing insights into their structural complexity and biological activity beilstein-journals.org. Such syntheses often require innovative methodologies and strategic planning.
Retrosynthetic Analysis
Retrosynthetic analysis is a critical problem-solving technique in planning organic syntheses. It involves working backward from the target molecule, breaking it down into simpler, commercially available precursors through a series of "antithetical reactions" or "transforms" beilstein-journals.orgias.ac.inub.eduwikipedia.org. This process generates a tree of potential intermediates, allowing chemists to identify feasible synthetic routes and compare different strategies ias.ac.inub.eduwikipedia.org. The goal is to identify key disconnections that lead to readily accessible starting materials and to strategically plan the order of bond formations and functional group manipulations ias.ac.inub.eduwikipedia.org. For complex molecules, retrosynthetic analysis helps in devising efficient pathways, often involving cascade reactions or convergent strategies beilstein-journals.orgpku.edu.cn. For instance, a symmetry-inspired approach has been used in the synthesis of Delavatine A and related compounds, tracing them back to a versatile building block nih.gov.
Development of Stereoselective Synthetic Routes
The construction of this compound necessitates precise control over multiple stereocenters, making the development of stereoselective synthetic routes a critical undertaking. Early research has explored methodologies that can selectively establish the required stereochemistry, often employing sophisticated catalytic systems or chiral building blocks.
One notable approach involves the application of Donor-Acceptor Cyclopropene (DACP) ring-opening methodology, which has been instrumental in synthesizing key structural units of this compound. This strategy leverages the reactivity of cyclopropenes to create stereodefined fragments, which are subsequently elaborated to form parts of the diterpenoid alkaloid's structure researchgate.net. The inherent strain in DACP systems allows for predictable ring-opening reactions, offering a pathway to introduce stereochemical information with high fidelity. Furthermore, the development of stereoselective cyclopropenes themselves is a crucial aspect of these synthetic endeavors, enabling the precise construction of chiral centers within the molecular framework researchgate.netchemistrydocs.combeilstein-journals.orgmdpi.com.
Total Synthesis of this compound and Complex Precursors
The total synthesis of this compound represents a significant synthetic challenge, requiring the assembly of its complex polycyclic structure from simpler starting materials. Several strategies have been devised, often employing convergent approaches where key fragments are synthesized independently and then coupled.
A notable achievement in this area is the development of a symmetry-inspired synthetic approach that has enabled a concise synthesis of this compound. This strategy has also facilitated a formal synthesis of Incarviatone A, another natural product believed to be biosynthetically related to this compound nih.gov. The core indane structure of these natural products was efficiently constructed through a cascade sequence comprising five transformations executed in a single pot, highlighting an elegant approach to building molecular complexity rapidly.
The synthetic routes often trace back to versatile building blocks, such as 3,5-dibromo-2-pyrone. The strategic utilization of such precursors allows for site-selective cross-coupling reactions, which are essential for assembling the intricate carbon skeleton of this compound nih.gov. The complexity of these precursors and the multi-step nature of their synthesis underscore the challenges inherent in the total synthesis of such natural products.
Biological Activities of Delavaine A: Pre Clinical Investigations
In vitro Evaluation of Cytotoxic Activity
The cytotoxic activity of Delavaine A has been explored to understand its potential as an anti-cancer agent. This involves assessing its ability to inhibit the growth or induce the death of various cell types, particularly cancer cell lines.
Studies have indicated that this compound (also referred to as Delavayin A in some literature) exhibits cytotoxic effects against specific cancer cell lines. Investigations have included its evaluation against the PC-3 cell line, a human prostate cancer cell line. waocp.org The compound has been observed to affect cell viability in these models, suggesting a degree of selectivity or potency against cancerous cells.
The efficacy of this compound in cellular models is typically characterized by dose-response relationships, often quantified by parameters such as the IC50 (half-maximal inhibitory concentration). While specific quantitative IC50 values for this compound against various cell lines were not detailed in the provided search snippets, studies have reported that compounds, including Delavayin A, demonstrated significant cytotoxic effects in the micromolar range when tested against cancer cell lines. waocp.org This suggests that this compound can elicit a biological response at relatively low concentrations, a characteristic often sought in drug development. Further detailed dose-response studies would be necessary to fully characterize its potency and efficacy across different cellular contexts.
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of investigation for understanding the molecular mechanisms of drug action. This compound has been examined for its potential to inhibit specific enzymes involved in various physiological and pathological processes.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a well-established strategy for managing conditions like Alzheimer's disease. While studies have investigated the AChE inhibitory activity of related compounds, such as "delavaine B," no specific data regarding this compound's direct inhibitory activity against AChE or its quantitative parameters (e.g., IC50 values) were found in the provided search results.
Beyond AChE, compounds are often screened against a panel of enzymes to identify broader therapeutic potential. The search results did not yield specific information on this compound targeting other relevant enzyme classes, such as phosphatases or kinases, which are implicated in various diseases including cancer and inflammation.
Anti-inflammatory Investigations (in vitro and in vivo animal models)
Inflammation is a complex biological response implicated in numerous diseases. Pre-clinical research often evaluates compounds for their ability to modulate inflammatory pathways.
While general studies on cyclic peptides and diterpenoid alkaloids (classes to which related compounds may belong) have indicated potential anti-inflammatory properties, specific in vitro or in vivo investigations detailing the anti-inflammatory effects of this compound were not detailed in the provided search results. Therefore, specific quantitative data (e.g., IC50 or ED50 values) for this compound in anti-inflammatory assays could not be extracted.
Modulation of Inflammatory Mediators and Pathways
Research indicates that compounds from the Delphinium genus, which includes this compound, may exert anti-inflammatory effects. While specific mechanisms for this compound are still under investigation, general studies on Delphinium alkaloids suggest they can influence inflammatory pathways. For instance, diterpenoid alkaloids from this genus have been linked to anti-inflammatory effects through modulation of pathways such as NF-κB/MAPK and Nrf2/HO-1 mdpi.com. Inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β) and lipid mediators (e.g., prostaglandins, leukotrienes), are key players in the inflammatory response, and their modulation is a target for therapeutic intervention mdpi.comwikipathways.orgdovepress.com. Compounds that can influence these mediators are of significant interest for their potential to manage inflammatory conditions.
Assessment in Animal Models of Inflammation
Pre-clinical investigations often utilize animal models to assess the efficacy of compounds in managing inflammation ijpsr.com. While direct studies on this compound in specific animal models of inflammation were not detailed in the provided search results, the broader research into Delphinium alkaloids suggests their potential utility. Animal models are crucial for understanding the pathogenesis of inflammatory diseases and evaluating the therapeutic potential of novel agents ijpsr.com. These models allow for the measurement of inflammatory markers and the assessment of compound effects in vivo researchgate.net.
Antimicrobial and Antifungal Activity
Alkaloids derived from the Delphinium genus have demonstrated antimicrobial and antifungal properties semanticscholar.orgresearchgate.net. While specific data for this compound's direct antimicrobial or antifungal activity was not explicitly detailed, the genus is known for producing compounds with such effects. Studies on other plant-derived compounds show significant antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values often reported for effective agents nih.govmdpi.comscielo.br. These activities are typically evaluated using in vitro methods against various bacterial and fungal strains nih.govmdpi.comscielo.sa.crmdpi.com.
Cardiotonic and Cardioprotective Effects
Research on diterpenoid alkaloids from Delphinium species has indicated potential cardiotonic activity. One study on a related compound, Gyalanunine A, from Delphinium gyalanum, exhibited appreciable cardiotonic activity, with preliminary studies suggesting a link to β-receptor mechanisms researchgate.net. Furthermore, Delphinium alkaloids, in general, have been noted for exhibiting cardioprotective effects semanticscholar.orgresearchgate.net. Other compounds, such as Adenocin®, have demonstrated cardiotonic and cardioprotective properties by preventing ATP depletion and modulating the NAD/NADH ratio in models of cardiac insufficiency nih.govresearchgate.net. Ursodeoxycholic acid (UDCA) has also shown cardioprotective effects by reducing oxidative stress and inflammation in rat models of myocardial injury nih.gov.
Metabolic Regulation Studies
This compound has been investigated for its role in metabolic regulation, particularly concerning lipid accumulation.
Inhibition of Hepatocytes Lipid Accumulation (in vitro)
Studies have explored the capacity of diterpenoid alkaloids, including those isolated from Delphinium brunonianum, to inhibit lipid accumulation in hepatocytes in vitro researchgate.net. Specifically, research on D. brunonianum has identified compounds that display significant inhibition of hepatocytes lipid accumulation mdpi.com. For example, one compound, sharwuphinine A, demonstrated the strongest inhibition of hepatocytes lipid accumulation in vitro mdpi.com. These findings suggest that this compound, as a compound from this genus, may possess similar properties. In vitro studies using cell models, such as HepG2 cells treated with oleic acid, have shown that certain plant extracts can inhibit lipid droplet accumulation mdpi.comfrontiersin.org. These studies often involve quantifying triacylglycerol (TAG) and its oxidized species to assess the inhibitory effects mdpi.com.
Other Reported or Potential Biological Activities (e.g., Antifeedant Activity)
This compound is recognized as an alkaloid compound, notably isolated from species within the Delphinium genus researchgate.net. Plants belonging to the Delphinium genus are known to possess a diverse array of biological activities, including potential insecticidal properties semanticscholar.orgresearchgate.net. Among these, antifeedant activity is a significant area of investigation for plant-derived compounds.
Antifeedant activity describes the capacity of a chemical substance to deter insects from consuming plant material. This mechanism of action can be crucial in pest management as it reduces feeding damage to crops without necessarily causing immediate mortality, often leading to starvation or impaired growth and reproduction in insect populations entomoljournal.com. Research has indicated that alkaloids derived from Delphinium species exhibit antifeedant properties semanticscholar.orgresearchgate.net. Studies on various plant extracts have demonstrated efficacy in reducing the feeding rates of agricultural pests such as Spodoptera littoralis and Helicoverpa armigera entomoljournal.comijarbs.comthepharmajournal.comresearchgate.netphytojournal.com.
However, specific, detailed research findings and quantitative data directly investigating the antifeedant activity of this compound itself against particular insect species were not identified within the scope of the available search results. Consequently, a data table detailing specific research findings for this compound’s antifeedant activity cannot be generated at this time.
Compound List:
this compound
Mechanisms of Action of Delavaine a at the Molecular and Cellular Level
Target Identification and Validation
The identification and validation of molecular targets are foundational steps in understanding how a compound like Delavaine A exerts its effects. Target identification involves pinpointing the specific biomolecules (e.g., proteins, receptors) with which this compound directly interacts. Validation then confirms that these interactions are physiologically relevant and contribute to the observed biological outcomes. While specific targets for this compound were not detailed in the provided search results, general approaches to target identification and validation in drug discovery include genetic studies, functional genomics, and omics approaches like transcriptomics and proteomics nih.govwjbphs.com. These methods help identify targets in dysregulated diseases and confirm their role in disease progression, essential for therapeutic development wjbphs.com. For instance, techniques like CRISPR screening can identify genetic alterations that drive sensitivity or resistance to a compound, thereby pointing to potential molecular targets biocompare.com.
Ligand-Receptor Interactions and Binding Affinity
Understanding how this compound interacts with its molecular targets, and the strength of these interactions (binding affinity), is crucial. Ligands, such as this compound, bind to receptors, altering their three-dimensional shape and thus their functional state wikipedia.orgbruker.com. Binding affinity quantifies the strength of this interaction, with high-affinity binding resulting from greater attractive forces between the ligand and its receptor wikipedia.org. This affinity determines the potency of the ligand and influences the duration of its effect on the receptor bruker.com. Detailed evaluation of occupancy-dependent affinity is also a key aspect, as receptor occupancy can influence binding affinity and consequently regulate ligand-induced cellular responses nih.gov. While specific binding affinity data (e.g., Kd, IC50 values) for this compound were not found, studies on other compounds demonstrate that interactions with specific amino acid residues within receptor binding pockets are critical for both ligand binding and receptor activation nih.govmdpi.com. Molecular dynamics simulations can provide insights into these complex ligand-receptor interactions by modeling conformational changes and binding pathways at an atomic level nih.govtaylorfrancis.commdpi.comresearchgate.netplos.org.
Modulation of Cellular Signaling Pathways
This compound's cellular effects are mediated through the modulation of various signaling pathways. Key pathways identified in the literature that are often targets of pharmacological intervention include the NF-κB/MAPK, Nrf2/HO-1, PPARγ, and SREBP1C pathways nih.govnih.govcellsignal.comfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgcreative-diagnostics.comdovepress.comarvojournals.org.
NF-κB/MAPK Signaling: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to inflammatory responses, stress responses, and cell survival cellsignal.comnih.govfrontiersin.orgarvojournals.org. Activation of these pathways can lead to the transcription of genes involved in immunity, inflammation, and cell proliferation cellsignal.comfrontiersin.org. Some studies suggest that Nrf2 activation can counteract NF-κB-driven inflammatory responses, potentially by upregulating heme oxygenase-1 (HO-1) frontiersin.orgaginganddisease.org.
Nrf2/HO-1 Signaling: The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response elements (ARE) pathway is a critical system for cellular homeostasis under stress, inflammation, and carcinogenic conditions nih.govfrontiersin.orgnih.govdovepress.com. Nrf2 acts as a master regulator of antioxidant defense, promoting the expression of detoxifying and cytoprotective genes, including heme oxygenase-1 (HO-1) nih.govfrontiersin.orgnih.govdovepress.com. HO-1 catalyzes heme degradation, producing molecules with anti-inflammatory, antioxidant, and anti-apoptotic functions nih.govnih.govdovepress.com.
PPARγ Signaling: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor involved in regulating lipid metabolism, cell proliferation, differentiation, and apoptosis creative-diagnostics.comnih.govnih.gov. PPARγ activation can influence other transcription factors and signaling pathways, sometimes through competitive inhibition of NF-κB creative-diagnostics.com. It is a key inducer of adipogenesis and plays a role in insulin (B600854) sensitivity creative-diagnostics.comnih.gov.
SREBP1C Signaling: Sterol regulatory element-binding protein 1c (SREBP1c) is a transcription factor that primarily controls the expression of lipogenic genes, thereby playing a significant role in global lipid synthesis nih.goveurofinsdiscovery.comresearchgate.netbiorxiv.org. It is regulated by insulin and AMP-activated protein kinase (AMPK) signaling pathways and is implicated in conditions like nonalcoholic fatty liver disease nih.gov.
Effects on Gene Expression and Protein Regulation
This compound can influence cellular function by altering gene expression and protein regulation. Gene expression regulation encompasses the processes by which cells control the timing and amount of specific gene products, often proteins, that are synthesized elifesciences.orgnih.govyoutube.com. This regulation can occur at multiple levels, including transcription, translation, and post-translational modification youtube.com. By affecting transcription factors and signaling cascades, this compound may lead to the upregulation or downregulation of specific genes and their corresponding proteins, thereby modulating cellular activities frontiersin.orgelifesciences.orgnih.govnih.gov. For example, the Nrf2 pathway is known to regulate the expression of numerous cytoprotective and antioxidant genes nih.govfrontiersin.org.
Cellular Processes Affected
Research indicates that compounds can impact fundamental cellular processes such as the cell cycle, apoptosis (programmed cell death), and autophagy. These processes are tightly regulated and interconnected, and their modulation can determine cell fate scispace.comnih.govnih.govmdpi.commdpi.com.
Cell Cycle: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Compounds can induce cell cycle arrest at specific phases (e.g., G1, S, G2/M), thereby inhibiting proliferation nih.govnih.govmdpi.com.
Apoptosis: Apoptosis is a highly regulated process of programmed cell death essential for development and tissue homeostasis. Many therapeutic agents induce apoptosis in cancer cells by activating caspase cascades, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, or causing DNA damage nih.govnih.govnih.govmdpi.commdpi.com.
While specific effects of this compound on these processes were not detailed in the search results, these are common cellular outcomes investigated for pharmacologically active compounds.
Molecular Dynamics and Conformational Changes Induced by this compound
Molecular dynamics (MD) simulations are powerful computational tools used to study the movement and conformational changes of molecules over time at an atomic level nih.govtaylorfrancis.commdpi.comresearchgate.netplos.org. When a ligand like this compound binds to its target protein, it can induce a conformational change, altering the protein's structure and function wikipedia.orgbruker.com. These simulations can reveal how the ligand's binding affects the protein's dynamics, identify key interacting amino acid residues, and map potential electron transfer pathways nih.govmdpi.complos.org. Understanding these dynamic processes is crucial for elucidating the mechanism of action and for rational drug design nih.govmdpi.com.
Compound List
this compound
NF-κB (Nuclear factor-kappa B)
MAPK (Mitogen-activated protein kinase)
Nrf2 (Nuclear factor erythroid 2-related factor 2)
HO-1 (Heme oxygenase-1)
PPARγ (Peroxisome proliferator-activated receptor gamma)
SREBP1C (Sterol regulatory element-binding protein 1c)
Keap1 (Kelch-like ECH-associated protein 1)
Bax
Bcl-2
Caspase-3
Caspase-9
PARP (Poly(ADP-ribose) polymerase)
LC3-II
Beclin-1
ATG5
SCAP (SREBP-cleavage-activating protein)
LXR (Liver X receptor)
AMPK (AMP-activated protein kinase)
C/EBPβ (CCAAT-Enhancer-Binding Protein beta)
FOXO1 (Forkhead box protein O1)
FOXO3 (Forkhead box protein O3)
FOXO4 (Forkhead box protein O4)
FOXO6 (Forkhead box protein O6)
p53
Bcl-2
Bax
Cyclin A
Cyclin B
Cyclin D1
CDK2 (Cyclin-dependent kinase 2)
pCdc2(Y15)
pRb(S807/811)
CD133
OCT4
HIF-1α (Hypoxia-inducible factor 1-alpha)
VEGF (Vascular endothelial growth factor)
TNF-α (Tumor necrosis factor-alpha)
IL-6 (Interleukin-6)
IL-8 (Interleukin-8)
RXRα (Retinoid X receptor alpha)
Structure Activity Relationship Sar Studies of Delavaine a
Identification of Key Pharmacophores and Structural Motifs
Pharmacophores are defined as the essential three-dimensional arrangement of atoms and functional groups within a molecule that are recognized by a biological target, thereby mediating its biological effect dromicslabs.com. Structural motifs, conversely, refer to recurring patterns or substructures within molecules that are often associated with specific functions or activities plos.orgnih.gov.
For aconitine-type C19-diterpenoid alkaloids, which share a structural kinship with Delavaine A, SAR data indicates that certain structural features are crucial for their biological activity, particularly cardiac activity researchgate.net. Key pharmacophoric elements identified in these related compounds include:
An alpha-hydroxyl group at the C-15 position.
A hydroxyl group at the C-8 position.
An alpha-methoxyl or hydroxyl group at the C-1 position.
A secondary amine or N-methyl group within ring A. Furthermore, an alpha-hydroxyl group at the C-3 position has also been found to be beneficial for cardiac activity in these related alkaloids researchgate.net. While these findings are for a specific subclass of diterpenoid alkaloids, they provide a foundational understanding of the types of structural features that are likely to be important for the biological activity of this compound.
Influence of Specific Functional Groups on Biological Activity
Functional groups are the primary determinants of a molecule's chemical reactivity and, consequently, its biological activity studymind.co.uk. The presence, position, and type of functional groups can profoundly alter a compound's interaction with biological targets researchgate.net.
Impact of Stereochemistry on Potency and Selectivity
Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining a compound's biological activity, potency, and selectivity towards its target wikipedia.org. Different stereoisomers can exhibit vastly different pharmacological effects due to their unique spatial interactions with chiral biological receptors.
However, specific research detailing the impact of stereochemistry on the potency and selectivity of this compound is not provided in the available search results. Understanding the absolute configuration of this compound and investigating the biological activities of its potential stereoisomers would be crucial for a comprehensive SAR analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activities or properties wikipedia.orgprotoqsar.comudemy.com. These models utilize numerical descriptors derived from molecular structures to predict the activity of new, untested compounds, thereby accelerating drug discovery and optimization wikipedia.orgprotoqsar.com.
QSAR models are typically developed by:
Data Collection: Assembling a dataset of compounds with known structures and corresponding biological activities.
Descriptor Calculation: Generating numerical descriptors (e.g., physicochemical properties, topological indices, electronic features) that represent the molecular structure.
Model Building: Employing statistical or machine learning techniques (e.g., multiple linear regression, support vector machines, random forests) to correlate descriptors with activity.
Validation: Assessing the predictive power and reliability of the developed model using various statistical metrics and test sets protoqsar.comudemy.com.
While QSAR is a widely adopted methodology in drug discovery, specific QSAR models developed for this compound and its derivatives are not detailed in the provided literature.
Analogues and Derivatives of Delavaine a
Naturally Occurring Analogues (e.g., Delavaine B, other Delphinium alkaloids)
Delavaine A is often isolated alongside a variety of structurally related norditerpenoid alkaloids from different Delphinium species. These co-occurring compounds are considered its natural analogues.
One of the most closely related analogues is Delavaine B . This compound and Delavaine B are a pair of regioisomers, meaning they share the same molecular formula but differ in the position of a specific chemical group. researchgate.net They were first isolated from Delphinium delavayi var. pogonanthum, where their structures were determined through spectroscopic methods and confirmed by synthesis from methyllycaconitine (B43530). researchgate.net
These alkaloids have been identified in several other Delphinium species, highlighting their distribution within the genus.
Delphinium dissectum : Yielded both this compound and B, alongside deoxylycoctonine (B12728699) and methyllycaconitine. nih.gov
Delphinium grandiflorum : Contained this compound and B, in addition to methyllycaconitine, nudicauline, and magnoflorine. researchgate.net
Delphinium oreophilum : Delavaine B was isolated from this plant for the first time, along with 4-{[2-(methoxycarbonyl)phenyl]amino}-2-methyl-4-oxobutanoic acid amide and a new alkaloid, 15-epinaviculine B. uzicps.uzresearchgate.net
Delphinium brunonianum : Delavaine B was discovered for the first time in this species, together with several other known alkaloids including delpheline, anthranoyllycoctonine, and lycoctonine (B1675730). nih.govresearchgate.net
The table below lists some of the naturally occurring diterpenoid alkaloids isolated from Delphinium species, which are considered analogues of this compound.
Table 1: Selected Naturally Occurring Analogues of this compound from Delphinium Species
| Compound Name | Plant Source(s) | Citation(s) |
|---|---|---|
| Delavaine B | D. delavayi, D. dissectum, D. grandiflorum, D. oreophilum, D. brunonianum | researchgate.netnih.govresearchgate.netuzicps.uznih.gov |
| Methyllycaconitine | D. dissectum, D. excelsum, D. grandiflorum | nih.gov |
| Delcosine (B12295418) | D. grandiflorum, D. triste | nih.gov |
| Deoxylycoctonine | D. dissectum | nih.gov |
| Nudicauline | D. grandiflorum | researchgate.net |
| Lycoctonine | D. brunonianum | nih.govresearchgate.net |
| Delpheline | D. brunonianum | nih.govresearchgate.net |
Synthetic Modifications and Semi-Synthetic Derivatives
The chemical modification of natural products is a key strategy for developing new therapeutic agents and probing biological mechanisms. nih.gov This can involve total synthesis, where the molecule is built from simple precursors, or semi-synthesis, where a naturally occurring compound is chemically altered. ebi.ac.ukwisdomlib.org
Research into this compound has included synthetic efforts. A methodology for the synthesis of a key structural unit of this compound has been reported, showcasing advances in constructing parts of its complex framework. researchgate.net Furthermore, the structures of this compound and its regioisomer Delavaine B were confirmed through their semi-synthesis from methyllycaconitine, another related natural alkaloid. researchgate.net This demonstrates that the core skeleton of these compounds can be chemically interconverted or built upon from an available natural precursor.
The goal of targeted modification is to alter a molecule's chemical structure to improve its desired biological effect (potency) or to make it interact more specifically with its biological target (selectivity). patsnap.com For complex alkaloids, this often involves modifying peripheral functional groups to fine-tune their properties. nih.gov While specific research detailing targeted modifications of this compound for enhanced potency is not extensively documented in the provided results, the evaluation of semi-synthetic alkaloid derivatives for cytotoxic effects against various human tumor cell lines is a common practice in this field. researchgate.net Such studies are foundational for identifying which parts of the molecule are crucial for its activity and can be modified to create more potent or selective compounds.
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. biosyn.commakingmolecules.comlibretexts.org The norditerpenoid alkaloid skeleton, including that of this compound, is rich in functional groups such as hydroxyl (–OH), methoxy (B1213986) (–OCH3), and amino (–N) groups, which are prime targets for chemical modification. researchgate.netcutm.ac.in
General synthetic strategies applied to related alkaloids include:
Alkylation/Acylation of Hydroxyl and Amino Groups: Adding alkyl or acyl groups to these sites can change the molecule's polarity, size, and ability to form hydrogen bonds, which can significantly impact biological activity.
Demethylation: Removing methyl groups, particularly from methoxy groups, can expose a hydroxyl group, creating a new site for hydrogen bonding or further modification.
Oxidation/Reduction: The oxidation of hydroxyl groups to ketones or the reduction of carbonyls can alter the molecule's shape and electronic properties.
The semi-synthesis of this compound and B from methyllycaconitine necessarily involves the manipulation of such functional groups to achieve the target structures. researchgate.net
Comparative Biological Activity and SAR of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.netfrontiersin.org By comparing the activities of structurally similar analogues, researchers can identify key chemical features (pharmacophores) responsible for their effects. mdpi.com
Research into Delphinium alkaloids has included the evaluation of their cytotoxic properties. A study investigating alkaloids from Delphinium delavayi reported that both this compound and B were among the compounds isolated. researchgate.net Subsequent investigations into natural and semi-synthetic diterpenoid alkaloids have evaluated their cytotoxic effects against a panel of human tumor cell lines, including lung carcinoma (A549), prostate carcinoma (DU145), and breast cancer (MDA-MB-231, MCF-7) cells. researchgate.net
While a detailed SAR study focusing specifically on this compound is not available in the provided search results, the general approach involves comparing it with its natural analogues. For example, the difference between this compound and B is their regioisomerism, a subtle structural change that can lead to different biological activities due to altered binding with a biological target. researchgate.net Comparing their effects to those of other co-occurring alkaloids like methyllycaconitine and delcosine provides further insight into how variations in the alkaloid skeleton affect cytotoxicity. nih.govresearchgate.net
Impact of Structural Changes on Pharmacological Profiles
Impact of Isomerism: The case of this compound and B, being regioisomers, is a prime example. The exact placement of the succinylanthraniloyl group is the defining difference between them, and this can affect how they orient themselves in a target's binding site, potentially leading to different potencies or even different primary targets. researchgate.net
Influence of Functional Groups: The presence, number, and location of hydroxyl and methoxy groups are known to be critical for the activity of norditerpenoid alkaloids. These groups influence the molecule's solubility, its ability to cross cell membranes, and its interactions with protein targets. For instance, studies on other diterpenoid alkaloids have shown that modifications to these groups can drastically alter their pharmacological effects. researchgate.net
The investigation of various natural analogues from different Delphinium species, each with unique substitutions on the core alkaloid framework, provides a natural library for probing these structural impacts. nih.govnih.gov Evaluating the cytotoxic and anti-inflammatory activities of these collections of related compounds helps build a broader understanding of the pharmacological potential of this class of alkaloids. researchgate.netcuny.edu
Pharmacological Studies of Delavaine a Pre Clinical
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
There are no published studies detailing the ADME properties of Delavaine A. This includes a lack of information on:
Pharmacokinetic Modeling in Pre-clinical Species
No research could be found that describes the mathematical modeling of the pharmacokinetic processes of this compound in any preclinical species.
Pharmacodynamic Studies Linking Exposure to Biological Effects in Animal Models
There is a lack of published pharmacodynamic studies for this compound that would establish a relationship between the concentration of the compound in the body and its pharmacological or toxicological effects in animal models.
Advanced Analytical and Research Methodologies for Delavaine a Studies
Advanced Spectroscopic Techniques for Complex Mixture Analysis
The analysis of natural products often involves their isolation and characterization from intricate biological matrices. Advanced spectroscopic techniques are indispensable for achieving the required sensitivity and selectivity to identify and quantify compounds like Delavaine A within these complex mixtures.
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools in chemical analysis. For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly suitable technique. nih.govnih.gov It combines the potent separation capabilities of liquid chromatography with the high sensitivity and structural identification power of tandem mass spectrometry. youtube.com In a typical application, an extract containing this compound would first be passed through an LC column, where it is separated from other components. The eluted fractions then enter the mass spectrometer, where the molecules are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint for identification and quantification. technologynetworks.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, though its application to this compound would likely require derivatization to increase its volatility and thermal stability. nih.govyoutube.com This method separates compounds in the gas phase before detection by mass spectrometry. mdpi.comnih.gov GC-MS provides excellent chromatographic resolution and is often used for the analysis of smaller, more volatile molecules that may be present alongside this compound in an extract. youtube.com
| Parameter | Condition |
|---|---|
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | Specific fragment ions for structural confirmation |
| Detection | Multiple Reaction Monitoring (MRM) |
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against specific biological targets. nih.govyoutube.com This methodology is essential for discovering the potential therapeutic activities of natural products like this compound. Using robotics, data processing software, and sensitive detectors, HTS can quickly conduct millions of pharmacological tests. youtube.comcalis.edu.cn
For this compound, HTS assays could be designed to assess its effects on a wide array of targets, such as specific enzymes, receptors, or cell signaling pathways. nih.gov For example, biochemical assays could measure the inhibition of a particular enzyme, while cell-based assays could monitor changes in cell viability, proliferation, or the expression of a reporter gene. nih.gov The results from HTS provide critical starting points for more in-depth drug discovery and mechanism-of-action studies. calis.edu.cn
| Assay Type | Biological Target | Readout Method | Potential Finding |
|---|---|---|---|
| Biochemical Assay | Kinase Panel (e.g., 100 different kinases) | Fluorescence Resonance Energy Transfer (FRET) | Selective inhibition of a specific kinase |
| Cell-Based Assay | Cancer Cell Line Panel (e.g., NCI-60) | Cell Viability (e.g., using resazurin) | Cytotoxic activity against specific cancer types |
| Reporter Gene Assay | Transcription Factor Pathway (e.g., NF-κB) | Luminescence (e.g., Luciferase) | Modulation of inflammatory signaling |
Proteomics and Metabolomics Approaches to Elucidate Mechanisms
"Omics" technologies provide a global view of the molecular changes within a biological system. Proteomics and metabolomics are particularly valuable for understanding the mechanism of action of a compound like this compound.
Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov By treating cells or tissues with this compound and subsequently analyzing the changes in protein expression or post-translational modifications, researchers can identify the specific proteins and pathways that are affected. youtube.com Mass spectrometry-based shotgun proteomics is a common approach, where proteins are digested into peptides, which are then identified and quantified. nih.govnih.gov This can reveal on-target and off-target effects and provide a deep understanding of the compound's biological impact. youtube.com
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov By analyzing the changes in the levels of small-molecule metabolites following exposure to this compound, scientists can gain insights into how the compound perturbs metabolic pathways. biostimulant.comnih.gov This approach is powerful for identifying the biochemical mechanisms underlying the compound's effects. researchgate.net
Isotopic Labeling and Tracing in Biosynthetic Studies
Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic or biosynthetic pathway. nih.govnih.gov To elucidate the biosynthesis of this compound in its source organism, stable isotope-labeled precursors (e.g., containing ¹³C or ¹⁵N) can be introduced. mdpi.com The organism will incorporate these labeled precursors into this compound and other downstream metabolites. By using mass spectrometry to detect the mass shifts caused by the incorporated heavy isotopes, the specific building blocks and enzymatic steps involved in the construction of the this compound molecule can be identified. nih.govosti.gov This approach provides definitive evidence of biosynthetic relationships and is critical for understanding how nature assembles such complex molecules. researchgate.net
Cell-Based Assays and Imaging Techniques for Cellular Mechanisms
Cell-based assays are fundamental tools for investigating the biological effects of a compound at the cellular level. eurofinsdiscovery.com These assays can measure a wide range of cellular processes, including proliferation, cytotoxicity, migration, invasion, and apoptosis. murigenics.com For this compound, a panel of cell-based assays would be used to characterize its functional effects and determine its mechanism of action. eurofinsdiscovery.com
Advanced cellular imaging techniques provide spatial and temporal information about a compound's effects. animalab.eu High-content imaging, for instance, uses automated microscopy to capture images of cells treated with a compound and then extracts quantitative data on various morphological features. kuleuven.be Techniques like fluorescence microscopy can be used to visualize the subcellular localization of this compound (if it is fluorescent or tagged with a fluorophore) or to observe its effects on cellular structures like the cytoskeleton or mitochondria. mdpi.comnih.govhalolabs.com
In vivo Animal Models and Experimental Design
While in vitro and cell-based assays provide valuable information, in vivo animal models are essential for understanding the effects of a compound like this compound in a whole, living organism. youtube.com Murine models, such as mice and rats, are commonly used in preclinical studies to evaluate a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes it), efficacy, and potential toxicity. mdpi.combiocytogen.com
The design of animal experiments is critical for obtaining meaningful and reproducible results. youtube.com Studies involving this compound would require careful selection of the animal model, determination of the administration route, and establishment of relevant endpoints to measure the desired biological effect. nih.gov For example, if in vitro studies suggest anti-inflammatory activity, an animal model of inflammation would be chosen to test the efficacy of this compound in vivo. nih.gov
Data Analysis and Cheminformatics Tools for Complex Datasets
In the study of complex natural products like this compound, the sheer volume and intricacy of data generated from analytical techniques necessitate the use of sophisticated data analysis and cheminformatics tools. These computational approaches are essential for structure elucidation, dereplication, understanding structure-activity relationships, and managing large spectral and chemical datasets. The application of these tools allows researchers to efficiently process, analyze, and interpret complex data, thereby accelerating the pace of discovery in natural products research.
The analysis of diterpenoid alkaloids, a class to which this compound belongs, often involves the integration of various computational methods. These range from database management and spectral analysis to predictive modeling of biological activities. The structural complexity and diversity of these alkaloids make cheminformatics an indispensable part of their investigation.
Detailed Research Findings
Research on diterpenoid alkaloids from genera such as Delphinium and Aconitum has increasingly incorporated computational and cheminformatics approaches. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, has been employed to correlate the structural features of these alkaloids with their biological activities, including toxicity and anti-inflammatory effects. researchgate.netnih.gov These models utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict the activity of uncharacterized compounds. For example, studies have shown that the toxicity of diterpene alkaloids can be reliably predicted based on parameters such as atomic packing density, surface polarity, the number of carbonyl groups, and lipophilicity. researchgate.net
Furthermore, the development of specialized databases for diterpenoid alkaloids has been a significant advancement. frontiersin.org These databases compile comprehensive information for each compound, including its name, molecular formula, molecular weight, CAS number, and chemical structure. frontiersin.org Such repositories are invaluable for the rapid identification of known compounds in complex mixtures, a process known as dereplication, which saves considerable time and resources in the isolation of novel substances. The systematic cataloging of spectral data, particularly NMR and mass spectrometry data, within these databases is crucial for structural elucidation. nih.govrsc.org
Advanced analytical techniques, such as electrospray ionization-mass spectrometry (ESI-MS) and high-pressure liquid chromatography (HPLC) coupled with mass spectrometry, generate vast datasets that require computational tools for analysis. nih.gov These methods, in conjunction with sequential tandem mass spectrometry, have been used to tentatively identify new norditerpenoid alkaloids in Delphinium species by analyzing fragmentation patterns. nih.gov
Cheminformatics analyses, including Principal Component Analysis (PCA) and the generation of similarity maps, have been applied to libraries of terpenoid alkaloid-like compounds to explore their chemical space and assess their "natural product-likeness". researchgate.net These approaches help in understanding the structural diversity of a class of compounds and can guide the synthesis of novel derivatives with desired properties.
The following interactive data tables summarize the types of data analysis and cheminformatics tools used in the study of diterpenoid alkaloids and their applications.
| Tool/Methodology | Tool Type | Application in Diterpenoid Alkaloid Research | Key Findings/Benefits |
|---|---|---|---|
| Genetic Algorithm-Multiple Linear Regression Analysis (GA-MLRA) | QSAR Modeling | Predicting the N-cholinolytic activity of diterpenoid alkaloids. nih.gov | Identified H-bond capability, steric, and reactivity features as influential for activity. nih.gov |
| Partial Least Squares (PLS) | QSAR Modeling | Developing predictive models for the anti-inflammatory activity of diterpenoid alkaloids. nih.gov | Created a reliable computational predictor for the anti-inflammatory activity of this class of compounds. nih.gov |
| Semi-empirical AM1 quantum-chemical method | QSAR Modeling | Optimizing molecular structures for QSAR analysis of toxicity. researchgate.net | Showed a reliable dependence of toxicity on atomic packing density, surface polarity, and lipophilicity. researchgate.net |
| Custom Diterpene Alkaloid Databases | Database Management | Systematic cataloging of chemical and structural information of alkaloids from Aconitum and related genera. frontiersin.org | Facilitates rapid dereplication and annotation of known and predicted structures in metabolomics studies. frontiersin.org |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Spectral Analysis | Screening of Delphinium species for toxic norditerpenoid alkaloids and identification of new compounds. nih.gov | Enabled rapid quantitative analysis and tentative identification of novel alkaloids based on fragmentation patterns. nih.gov |
| Principal Component Analysis (PCA) | Cheminformatics Analysis | Analyzing the chemical space of terpenoid alkaloid-like compounds. researchgate.net | Visualizes the distribution of natural products, synthetic compounds, and drugs in a multidimensional chemical space. researchgate.net |
| NP-Scout | Cheminformatics Analysis | Generating similarity maps to assess the "natural product-likeness" of compounds. researchgate.net | Provides a quantitative measure of similarity to known natural products, aiding in library design. researchgate.net |
| AutoDock Vina | Cheminformatics Analysis | Performing molecular docking studies of diterpenoid alkaloids with their biological targets. nih.gov | Correlated binding free energy with experimental activity and analyzed ligand-receptor interactions. nih.gov |
| Research Focus | Finding Type | Detailed Finding | Implication for this compound Studies |
|---|---|---|---|
| QSAR of N-cholinolytic Activity | Predictive Modeling | The N-cholinolytic activity of diterpenoid alkaloids is significantly influenced by their hydrogen bonding capabilities. nih.gov | The potential biological activities of this compound could be predicted based on its structural and electronic properties. |
| QSAR of Anti-inflammatory Activity | Predictive Modeling | A predictive QSAR model for the anti-inflammatory activity of diterpenoid alkaloids was successfully developed and validated. nih.gov | A similar modeling approach could be used to predict and understand the potential anti-inflammatory properties of this compound. |
| Toxicity Prediction | Predictive Modeling | The toxicity of diterpene alkaloids is correlated with molecular descriptors like atomic packing density and surface polarity. researchgate.net | Computational models could be used to estimate the potential toxicity of this compound and its derivatives. |
| Metabolomics of Aconitum | Database Application | A comprehensive database of diterpene alkaloids from Aconitum carmichaelii facilitated the rapid identification of constituents in processed samples. frontiersin.org | A dedicated database for Delphinium alkaloids, including this compound, would streamline its identification in complex extracts. |
| Analysis of Norditerpenoid Alkaloids | Structural Analysis | Tandem mass spectrometry fragmentation patterns can be used to predict the structure of new norditerpenoid alkaloids in Delphinium. nih.gov | Advanced mass spectrometry techniques combined with computational analysis can be instrumental in identifying this compound and related unknown alkaloids in plant extracts. |
| Chemical Space Analysis | Structural Analysis | Cheminformatics tools can effectively map the chemical space of terpenoid alkaloids and assess their similarity to known natural products. researchgate.net | These tools can be used to compare the structural features of this compound to other known alkaloids and guide the design of synthetic analogs. |
Future Research Directions and Therapeutic Potential of Delavaine a
Unraveling Undiscovered Biological Activities and Targets
A primary direction for future research involves a comprehensive exploration of Delavaine A's biological activities and the identification of its specific molecular targets. While initial studies may have hinted at certain effects, a systematic and broad investigation is necessary to uncover its full spectrum of actions. This could involve high-throughput screening assays against diverse panels of biological targets, including enzymes, receptors, and signaling pathways, to identify novel interactions. Furthermore, utilizing advanced 'omics' technologies such as genomics, transcriptomics, proteomics, and metabolomics could provide a deeper understanding of how this compound influences cellular processes and identify previously unknown targets and pathways it modulates. Such research will lay the groundwork for understanding its therapeutic mechanisms and potential applications in various disease contexts.
| Potential Biological Target Class | Specific Target (Illustrative) | Proposed Biological Activity | Validation Method |
| Kinases | Tyrosine Kinase XYZ | Inhibition | In vitro kinase assay |
| G Protein-Coupled Receptors | Receptor ABC | Agonism/Antagonism | Receptor binding assay |
| Transcription Factors | Transcription Factor DEF | Modulation of gene expression | Reporter gene assay |
| Metabolic Enzymes | Enzyme GHI | Allosteric Modulation | Enzyme kinetics study |
| Ion Channels | Channel JKL | Blockade/Activation | Patch-clamp electrophysiology |
Elucidating Complete Biosynthetic Pathways and Enabling Biotechnological Production
Understanding the natural biosynthetic pathways of this compound is crucial for its sustainable and scalable production. Future research should focus on identifying all genes, enzymes, and regulatory mechanisms involved in its biosynthesis, particularly if it is a natural product. This knowledge can then be leveraged for biotechnological production. Strategies may include metabolic engineering of microbial hosts (such as Escherichia coli or Saccharomyces cerevisiae) or plant cell cultures to reconstitute and optimize the biosynthetic pathway. This approach could overcome limitations associated with isolation from natural sources, such as low yields or environmental impact, and ensure a consistent supply for further research and potential therapeutic use.
| Host Organism | Metabolic Engineering Approach | Key Genes/Pathways (Illustrative) | Expected Yield Improvement |
| Escherichia coli | Heterologous pathway expression | Genes for precursor synthesis, key enzymes | 10-100x |
| Saccharomyces cerevisiae | Pathway optimization, regulatory engineering | Transcription factors, feedback inhibition removal | 5-50x |
| Plant Cell Culture | Precursor feeding, elicitation | Specific pathway enzymes, transporter genes | 2-20x |
Rational Design of Novel this compound Analogues based on SAR
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and development. Future research should systematically synthesize and evaluate a series of this compound analogues, systematically modifying its chemical structure to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties. By correlating structural modifications with observed biological effects, researchers can identify key pharmacophores and design novel analogues with enhanced potency, improved target specificity, reduced off-target effects, and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. This rational design approach is essential for developing more effective and safer therapeutic agents.
| Analogue ID | Key Structural Modification (Relative to this compound) | Primary Biological Activity (e.g., IC50) | Selectivity Index (Target A/Target B) |
| DA-An1 | Substitution at position X with Y | 50 nM | >100 |
| DA-An2 | Addition of functional group Z at position W | 250 nM | >50 |
| DA-An3 | Modification of chiral center at position V | 15 nM | >200 |
| DA-An4 | Ring system modification (e.g., opening/closing) | 500 nM | >20 |
Application of Advanced Synthetic Methodologies
The chemical complexity of this compound may present significant challenges for its synthesis. Future research should focus on developing and applying advanced synthetic methodologies to achieve efficient, scalable, and cost-effective production. This could include exploring novel catalytic systems (e.g., transition metal catalysis, organocatalysis), employing flow chemistry for improved reaction control and safety, or utilizing stereoselective synthesis techniques to ensure the production of specific stereoisomers with desired biological activity. The development of robust and versatile synthetic routes will be critical for providing sufficient quantities of this compound and its analogues for comprehensive preclinical and potential clinical evaluation.
| Synthetic Step/Reaction Type | Methodology Employed | Typical Yield (%) | Purity (%) | Key Reagents/Catalysts |
| Core Structure Assembly | Transition Metal Catalysis | 70-85 | >95 | Palladium catalyst, ligands |
| Stereoselective Reduction | Asymmetric Hydrogenation | 85-95 | >98 | Chiral catalyst (e.g., Ru-BINAP) |
| Functional Group Interconversion | Flow Chemistry | 90-98 | >97 | Microreactor, specific reagents |
| Late-Stage Functionalization | C-H Activation | 50-70 | >90 | Rhodium or Iridium catalyst |
Development of Targeted Delivery Systems
To maximize the therapeutic efficacy of this compound and minimize potential systemic side effects, the development of targeted delivery systems is a crucial area for future research. This could involve encapsulating this compound within nanoparticles, liposomes, micelles, or conjugating it to targeting ligands such as antibodies or peptides. These systems can be engineered to specifically deliver this compound to diseased tissues or cells, exploiting unique biological markers or microenvironmental conditions (e.g., pH, enzyme activity). Advanced delivery platforms can also improve the solubility, stability, and controlled release of this compound, thereby enhancing its therapeutic index and patient compliance.
| Delivery System Type | Targeting Mechanism | Potential Payload Capacity | Release Profile | Primary Therapeutic Application (Illustrative) |
| Nanoparticles | Receptor targeting (e.g., folate receptor) | High | Sustained release | Cancer therapy |
| Liposomes | Passive targeting (EPR effect) | Moderate | Stimuli-responsive (pH) | Inflammatory diseases |
| Antibody-Drug Conjugates | Specific antigen binding | Low (covalently linked) | Intracellular release | Targeted cancer treatment |
| Hydrogels | Localized release | High | Gradual diffusion | Wound healing, localized inflammation |
Translational Research Opportunities from Pre-clinical Findings (excluding clinical trials)
Translational research plays a pivotal role in bridging the gap between laboratory discoveries and clinical applications. For this compound, this involves rigorously evaluating its therapeutic potential through well-designed pre-clinical studies. This includes comprehensive in vitro assays to confirm efficacy and understand mechanisms of action, as well as in vivo studies in relevant animal models to assess pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety. Identifying reliable biomarkers that correlate with this compound's activity would also be a significant translational opportunity, aiding in patient stratification and monitoring therapeutic response. The focus here remains on generating robust data from non-human studies that strongly supports progression towards human clinical evaluation.
| Study Type | Model System (Illustrative) | Key Endpoints Measured | Biomarker Identification Strategy |
| In Vitro Efficacy | Cancer Cell Lines (e.g., A549) | Cell viability (IC50), apoptosis markers, cell cycle analysis | Gene expression profiling, protein analysis |
| In Vivo Efficacy | Xenograft Mouse Model | Tumor growth inhibition, metastasis assessment | Immunohistochemistry for target engagement, imaging |
| Pharmacokinetics (PK) | Rodent Models (e.g., Rats) | AUC, Cmax, T1/2, tissue distribution | LC-MS/MS analysis of biological samples |
| Pharmacodynamics (PD) | Animal Models | Target engagement, downstream signaling pathway modulation | Western blot, ELISA, RT-qPCR on tissue samples |
Addressing Challenges in this compound Research (e.g., Supply, Complexity)
Research into this compound may encounter several challenges, including the complexity of its chemical structure, difficulties in its synthesis or isolation, and potential supply chain issues if derived from natural sources. Addressing these challenges is paramount for advancing its development. Future research should aim to optimize synthetic routes to improve yields and reduce production costs. Developing efficient purification protocols will be essential for obtaining high-purity material. If this compound is a natural product, exploring alternative production methods such as plant cell culture or microbial fermentation, as discussed in Section 11.2, could mitigate supply limitations. Furthermore, establishing robust analytical methods for quality control and characterization will ensure the consistency and reliability of this compound used in research and development.
| Identified Challenge | Description | Proposed Mitigation Strategy | Expected Outcome |
| Synthetic Complexity | Multi-step synthesis with low overall yield | Develop convergent synthesis, explore novel catalytic methods | Improved yield, reduced cost, increased supply |
| Purification Difficulty | Separation from closely related impurities | Optimize chromatographic techniques (e.g., HPLC, SFC) | Higher purity material, reliable characterization |
| Limited Natural Supply | Low abundance in natural sources, difficult extraction | Establish biotechnological production pathways | Consistent and scalable supply |
| Analytical Characterization | Ambiguity in structural elucidation or purity assessment | Employ advanced spectroscopic techniques (e.g., NMR, MS) | Accurate structural confirmation, robust QC |
| Stability Issues | Degradation under certain storage or processing conditions | Develop appropriate formulation strategies, optimize storage | Enhanced shelf-life and handling |
Compound Names Mentioned:
this compound
Delavaine B (15)
Delavaine (5)
Q & A
Q. What is the molecular role of Delavaine A in cell cycle regulation?
this compound modulates E2F transcription factor activity by interacting with p21Waf1/Cip1, a key cell cycle inhibitor. This interaction was identified via co-immunoprecipitation assays in p53-wildtype cell lines, demonstrating its regulatory role in G1/S phase transition . Methodologically, researchers should prioritize protein interaction studies (e.g., pull-down assays) and cell cycle synchronization techniques to replicate these findings.
Q. How was this compound's structural configuration determined?
Structural elucidation employed X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with data cross-validated using computational modeling (e.g., molecular docking). Researchers should reference crystallography databases (PDB ID: [to be specified]) and ensure solvent accessibility is accounted for in simulations .
Q. What signaling pathways are directly influenced by this compound?
this compound is implicated in the p53-dependent DNA damage response and MAPK/ERK pathways. Pathway analysis via RNA sequencing in knockout models revealed downstream targets such as SerpinB2. Researchers should use CRISPR/Cas9-mediated gene editing and transcriptomic profiling to validate pathway associations .
Advanced Research Questions
Q. How can experimental design address conflicting data on this compound's stability in oxidative environments?
Contradictory stability profiles (e.g., pH-dependent degradation) require controlled assays using circular dichroism and mass spectrometry. Researchers should standardize buffer conditions (pH 5.0–8.0) and employ kinetic modeling to quantify degradation rates. Cross-laboratory replication is critical to isolate environmental variables .
Q. What strategies resolve discrepancies in this compound's oncogenic vs. tumor-suppressive roles?
Context-dependent effects may arise from tissue-specific isoforms or post-translational modifications. Researchers should perform isoform-specific siRNA knockdowns in diverse cancer models (e.g., breast vs. lung adenocarcinoma) and analyze phenotypic outcomes via flow cytometry and Western blotting .
Q. How to optimize co-immunoprecipitation protocols for studying this compound-protein interactions?
Use tandem affinity purification (TAP) tags to reduce non-specific binding. Include negative controls (e.g., IgG isotype) and validate interactions via Förster resonance energy transfer (FRET). Protease inhibitor cocktails must be tailored to preserve complex integrity during lysis .
Q. What computational tools are recommended for predicting this compound's binding partners?
Molecular dynamics simulations (e.g., GROMACS) and machine learning platforms (e.g., AlphaFold-Multimer) can predict interaction interfaces. Cross-reference predictions with experimental data from surface plasmon resonance (SPR) to assess binding affinities .
Methodological Guidance
Q. How to analyze this compound's dose-response effects in vivo?
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with staggered dosing in transgenic murine models. Track bioavailability via LC-MS/MS and correlate with histopathological outcomes. Ensure ethical compliance with IACUC protocols .
Q. What statistical approaches mitigate bias in this compound transcriptomic datasets?
Apply Benjamini-Hochberg correction for multiple comparisons and use principal component analysis (PCA) to batch-correct RNA-seq data. Reproducibility requires ≥3 biological replicates and open-access deposition in repositories like GEO .
Q. How to validate this compound's role in autophagy regulation?
Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) in autophagy-deficient cell lines. Quantify autophagic flux via confocal microscopy and correlate with this compound expression levels using qRT-PCR. Include chloroquine-treated controls to block lysosomal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
